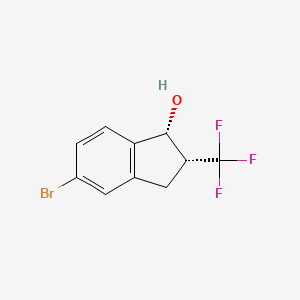![molecular formula C11H14O3 B13488379 (2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13488379.png)
(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid is an organic compound with a chiral center, making it optically active. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of a hydroxy group, a phenyl ring substituted with a propan-2-yl group, and an acetic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(propan-2-yl)benzaldehyde.
Aldol Reaction: The benzaldehyde undergoes an aldol reaction with acetaldehyde in the presence of a base to form an α,β-unsaturated aldehyde.
Reduction: The α,β-unsaturated aldehyde is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding carboxylic acid using an oxidizing agent like potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using a catalyst like palladium on carbon to hydrogenate the intermediate compounds.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
化学反应分析
Types of Reactions
(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways, leading to physiological effects.
相似化合物的比较
Similar Compounds
(2S)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid: The enantiomer of the compound with different optical activity.
4-(propan-2-yl)benzoic acid: Lacks the hydroxy group but has a similar phenyl ring structure.
2-hydroxy-2-phenylacetic acid: Lacks the propan-2-yl group but has a similar hydroxy and acetic acid moiety.
Uniqueness
(2R)-2-hydroxy-2-[4-(propan-2-yl)phenyl]acetic acid is unique due to its specific chiral center and the combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
(2R)-2-hydroxy-2-(4-propan-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C11H14O3/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10,12H,1-2H3,(H,13,14)/t10-/m1/s1 |
InChI 键 |
QGBGSPANMHQOAV-SNVBAGLBSA-N |
手性 SMILES |
CC(C)C1=CC=C(C=C1)[C@H](C(=O)O)O |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)
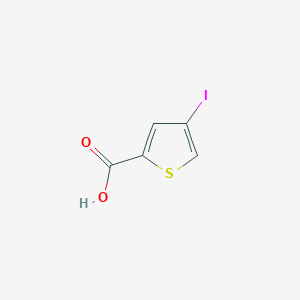
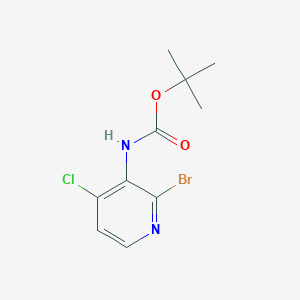
![2-Methanesulfonyl-2,6-diazaspiro[3.5]nonane, trifluoroacetic acid](/img/structure/B13488317.png)
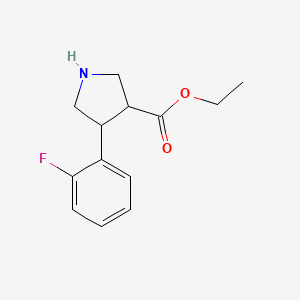
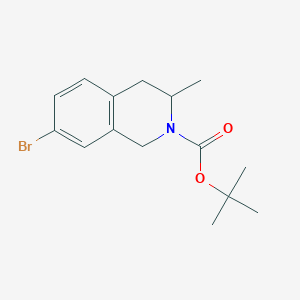
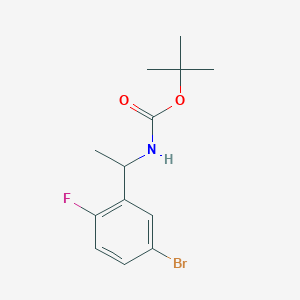
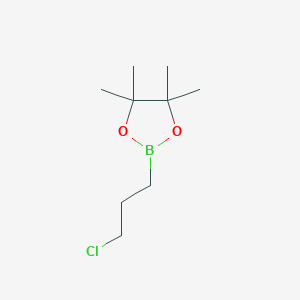


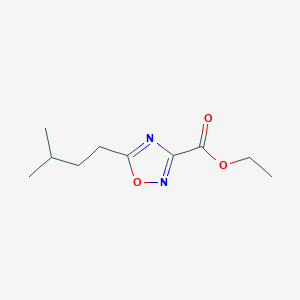
![Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13488370.png)
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(4-isopropyl-phenyl)-acetic acid](/img/structure/B13488372.png)
